diallyl 3,3'-thiodipropanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39557-51-2 |
|---|---|
Molecular Formula |
C12H18O4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
prop-2-enyl 3-(3-oxo-3-prop-2-enoxypropyl)sulfanylpropanoate |
InChI |
InChI=1S/C12H18O4S/c1-3-7-15-11(13)5-9-17-10-6-12(14)16-8-4-2/h3-4H,1-2,5-10H2 |
InChI Key |
KUNAOSOKOQEGNB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCSCCC(=O)OCC=C |
Origin of Product |
United States |
Significance of Thiodipropionate Esters in Polymer Science and Materials Chemistry
Thiodipropionate esters represent a crucial class of compounds in polymer science, primarily recognized for their role as secondary antioxidants and thermal stabilizers. nih.gov Their development and use have been integral to the polymer industry since the mid-20th century, evolving alongside advancements in polymer applications, especially in polyolefins like polyethylene (B3416737) and polypropylene (B1209903). vulcanchem.com
The primary function of these esters is to protect polymers from degradation caused by heat and UV exposure. vulcanchem.com They operate by decomposing hydroperoxides, which are generated during the auto-oxidation of the polymer, thus preventing chain reactions that can compromise the material's integrity. This stabilizing effect has made them valuable additives in a wide range of commercial products, from food packaging materials to household appliances and plastic furniture. nih.gov
Various dialkyl esters of 3,3'-thiodipropionic acid have been commercialized, with the length of the alkyl chain influencing their physical properties and specific applications. vulcanchem.com For example, longer-chain esters are often favored in applications requiring higher temperature stability. The U.S. Food and Drug Administration (FDA) has approved several thiodipropionate derivatives for use in food-contact materials. nih.gov
The synthesis of these esters typically involves the direct esterification of 3,3'-thiodipropionic acid with the corresponding alcohol. vulcanchem.com More advanced, environmentally friendly methods have also been developed, such as lipase-catalyzed esterification, which can produce various medium- and long-chain dialkyl 3,3'-thiodipropionates with high yields (92-98%) under moderate conditions. nih.gov
Table 1: Properties and Applications of Common Thiodipropionate Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Key Application |
|---|---|---|---|---|
| Dimyristyl Thiodipropionate | C₃₄H₆₆O₄S | 571.0 | White crystalline powder | Secondary antioxidant in polymers, stabilizer in cosmetics. |
| Dilauryl Thiodipropionate (DLTDP) | C₃₀H₅₈O₄S | 514.84 | White crystalline flakes | Antioxidant in fats, oils, and polymers (e.g., ABS). nih.govchemicalbook.com |
| Distearyl Thiodipropionate (DSTDP) | C₄₂H₈₂O₄S | 683.2 | White powder | Secondary antioxidant in polyolefins, ABS, and adhesives. nih.gov |
Overview of Diallyl Functionalities in Chemical Synthesis and Polymerization Research
Enzymatic Esterification and Transesterification Processes
Enzymatic methods, particularly those employing lipases, have emerged as a green and efficient alternative for the synthesis of diallyl 3,3'-thiodipropanoate (B8586734) and related compounds. These biocatalytic processes offer high selectivity and operate under mild reaction conditions. frontiersin.org
Biocatalyst Selection and Optimization Strategies (e.g., Lipase (B570770) B from Candida antarctica)
The selection of an appropriate biocatalyst is paramount for the successful enzymatic synthesis of thiodipropionate esters. Immobilized lipase B from Candida antarctica (CALB), often known by its commercial name Novozym 435, has been identified as a highly effective catalyst for the preparation of various dialkyl 3,3'-thiodipropionates. nih.gov CALB is a robust enzyme known for its broad substrate specificity, high stability in organic solvents, and exceptional thermostability, allowing it to function efficiently at elevated temperatures, often between 50°C and 90°C. nih.govmdpi.com
In contrast, other immobilized lipases, such as those from Rhizomucor miehei and Thermomyces lanuginosus, have shown significantly lower activity for the synthesis of these specific esters. nih.gov The superior performance of CALB is attributed to its unique protein structure, which includes a catalytic triad (B1167595) of serine, histidine, and aspartate/glutamate, and a characteristic T-W-S-Q-G pattern at the active site. frontiersin.orgd-nb.info
Optimization strategies for biocatalysis often involve screening large libraries of enzymes and employing techniques like directed evolution to enhance properties such as enantioselectivity and stability under industrial conditions. harvard.edu For instance, the production of recombinant α-L-rhamnosidase was optimized by replacing expensive growth media with a more cost-effective salt solution, a crucial step for commercial viability. europa.eu
Table 1: Comparison of Lipase Activity in the Synthesis of Dialkyl 3,3'-Thiodipropionates
| Lipase Source | Commercial Name | Relative Activity |
| Candida antarctica B | Novozym 435 | High (up to 1489 units/g) nih.gov |
| Rhizomucor miehei | Lipozyme RM IM | Low (~10 enzyme units/g) nih.gov |
| Thermomyces lanuginosus | Lipozyme TL IM | Low (~10 enzyme units/g) nih.gov |
Reaction Conditions and Efficiency Enhancement in Biocatalysis
The efficiency of enzymatic esterification and transesterification for producing diallyl 3,3'-thiodipropanoate is heavily influenced by reaction conditions. Key parameters that are often optimized include temperature, substrate molar ratio, and the use of solvents.
Solvent-free systems are often preferred as they represent a more environmentally friendly approach. mdpi.com Reactions are typically conducted at moderate temperatures, ranging from 60-80°C, and under vacuum to remove the by-product (water or a short-chain alcohol), which drives the equilibrium towards product formation. nih.gov For instance, high conversions (92-98%) to dialkyl 3,3'-thiodipropionates have been achieved within 4 hours under these optimized conditions. nih.gov
In continuous-flow microreactors, parameters such as residence time and temperature are critical. For the enzymatic synthesis of thioesters, a maximum conversion of 96% was achieved with a substrate molar ratio of 1:2 (thiol:vinyl ester) at 50°C with a residence time of about 30 minutes. mdpi.com The optimization of reaction conditions, often guided by statistical methods like the Box-Behnken design, is crucial for developing efficient and sustainable biocatalytic processes. mdpi.com
Mechanistic Aspects of Regioselective Hydrolysis in Enzymatic Processes
Enzymes, particularly hydrolases like lipases, exhibit remarkable regioselectivity, meaning they can selectively catalyze reactions at specific positions in a molecule. koreascience.krresearchgate.net This property is highly valuable in organic synthesis for creating complex molecules with high precision. researchgate.net In the context of this compound and its analogues, regioselectivity would be crucial when dealing with polyfunctional precursors.
The regioselectivity of an enzyme is determined by the specific shape and amino acid composition of its active site, which dictates how a substrate molecule binds. nih.gov For example, in the synthesis of β-N-acetylhexosaminyl lactose, the β-N-acetylhexosaminidase BbhI showed strict regioselectivity for the 3-OH group of the galactose residue in lactose. nih.gov
The mechanism often involves the formation of an acyl-enzyme intermediate. In the case of lipase-catalyzed hydrolysis, a serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the release of the alcohol moiety. The subsequent hydrolysis of the acyl-enzyme intermediate releases the carboxylic acid and regenerates the free enzyme. The reverse of this process, esterification, follows the same mechanistic principles. The ability to manipulate the regioselectivity of enzymes, for instance through rational design and mutation of the active site, allows for the synthesis of specific isomers that would be challenging to obtain through conventional chemical methods. rsc.org
Chemical Synthesis Routes Utilizing 3,3'-Thiodipropionic Acid
The primary chemical synthesis route for this compound involves the direct esterification of 3,3'-thiodipropionic acid with allyl alcohol. evitachem.com This reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid. google.com An alternative starting material is 3,3'-thiodipropionitrile, which can be hydrolyzed to 3,3'-thiodipropionic acid. google.com
A detailed method involves the reaction of 3,3'-thiodipropionyl dichloride with allyl alcohol in the presence of triethylamine (B128534) in diethyl ether, which has been reported to yield this compound with a high yield of 82%. molaid.com Another approach describes the reaction of 3,3'-thiodipropionic acid with alcohols in the presence of acid catalysts like p-toluenesulfonic acid. google.com
The synthesis of related dialkyl 3,3'-thiodipropionates, such as didodecyl 3,3'-thiodipropionate, can also be achieved through the reaction of 3,3'-thiodipropionic acid with the corresponding long-chain alcohol. biosynth.com
Table 2: Chemical Synthesis Approaches for this compound
| Reactants | Catalyst/Reagents | Solvent | Reported Yield |
| 3,3'-Thiodipropionyl dichloride, Allyl alcohol | Triethylamine, Hydrochloric acid | Diethyl ether | 82% molaid.com |
| 3,3'-Thiodipropionic acid, Allyl alcohol | Acid catalyst (e.g., HCl, H₂SO₄) | Not specified | - |
| 3,3'-Thiodipropionitrile (hydrolysis) followed by esterification | Mineral acid | Aqueous | >96% (for acid) google.com |
Exploration of Precursor Reactivity in Diallyl Compounds
The reactivity of diallyl compounds is a significant area of study, particularly concerning the influence of the allyl groups on the synthesis and subsequent reactions. The diallyl moiety introduces reactive double bonds that can participate in various chemical transformations. ontosight.ai
For instance, diallyl disulfide, a related organosulfur compound, demonstrates that the carbon-sulfur bond is weaker than the sulfur-sulfur bond, leading to the formation of allyldithio radicals upon heating. wikipedia.org This reactivity can be harnessed for the synthesis of other organosulfur compounds. wikipedia.org The synthesis of diallyl cyanamide (B42294), another diallyl compound, involves the reaction of cyanamide with diallylamine, resulting in a highly reactive product due to the cyanamide group. ontosight.ai
In the context of this compound, the allyl groups can undergo reactions typical of alkenes. The reactivity of the but-2-ene-1,4-diyl fragment in binaphthyl supported dihydro Current time information in Pacific/Auckland.chemsrc.comdiazecines has been investigated, leading to epoxides, diols, and bromo products. mdpi.com However, in some cases, rearrangements and participation of neighboring groups can occur, highlighting the complex reactivity of such systems. mdpi.com The presence of catalysts can also influence the reaction pathways of diallyl compounds. For example, diallyl disulfide can react with alkyl halides in the presence of an iron or copper chloride catalyst to form substituted propenes. wikipedia.org
An extensive search of scientific literature and chemical databases has revealed a significant lack of specific information regarding the chemical compound “this compound” in the context of polymerization dynamics and functional material development as outlined in the user's request.
The provided search results contain information on related subjects, such as the polymerization of other diallyl monomers, the synthesis of polyesters containing thioether or disulfide linkages from different precursors, and the use of other thiodipropionate esters as polymer additives. However, there is no direct scientific literature available that details the use of this compound as a monomer in polyester (B1180765) synthesis, its specific polymerization kinetics, or the mechanisms of cyclolinear polymerization for this particular compound.
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Polymerization Dynamics and Functional Material Development
Metathesis Polymerization Approaches
Metathesis polymerization offers a powerful and versatile platform for the synthesis of unsaturated polymers with a high degree of control over their architecture and functionality. For diallyl esters such as diallyl 3,3'-thiodipropanoate (B8586734), two key metathesis techniques are of particular interest: Acyclic Diene Metathesis (ADMET) and Ring-Opening Insertion Metathesis Polymerization (ROIMP).
Acyclic Diene Metathesis (ADMET) Polymerization of Diallyl Esters
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to convert α,ω-dienes into unsaturated polymers and a small volatile byproduct, typically ethylene. wikipedia.org This method is distinguished by its high tolerance for various functional groups, which allows for the polymerization of monomers with diverse chemical structures. wikipedia.org
While direct studies on the ADMET polymerization of diallyl 3,3'-thiodipropanoate are not extensively documented in the reviewed literature, the polymerization of other diallyl esters provides a strong precedent for its potential behavior. The general mechanism for the ADMET polymerization of a diallyl ester is depicted in Figure 1.

Research on the ADMET polymerization of diallyl succinate, diallyl adipate, and diallyl terephthalate (B1205515) has demonstrated the feasibility of this approach. researchgate.net However, challenges can arise from the interaction of the ester group with the metathesis catalyst. In some cases, chelation of the ester's carbonyl group to the metal center of the catalyst can occur, leading to catalyst inhibition and resulting in the formation of only low molecular weight oligomers. researchgate.net The presence of the thioether linkage in this compound introduces an additional factor, as sulfur-containing compounds can sometimes act as catalyst poisons for certain metathesis catalysts. However, studies on the metathesis copolymerization of diallyl disulfide have shown that polymerization is possible, suggesting that with the appropriate choice of a robust catalyst, such as a second-generation Grubbs catalyst, successful polymerization of sulfur-containing diallyl monomers can be achieved. mdpi.com
The table below summarizes the outcomes of ADMET polymerization for various diallyl esters, providing a comparative context for the potential polymerization of this compound.
| Diallyl Ester | Catalyst | Observations |
| Diallyl Succinate | UNC catalyst | Formation of oligomers |
| Diallyl Adipate | UNC catalyst | Formation of oligomers |
| Diallyl Terephthalate | UNC catalyst | Low molecular weight due to poor solubility |
| Diallyl Carbonate | UNC catalyst | Formation of oligomers |
| Allyl Undec-10-enoate | Grubbs "first generation" catalyst | Successful polymerization, potentially via a ring-closing/ring-opening mechanism |
Ring-Opening Insertion Metathesis Polymerization (ROIMP) for Polyunsaturated Hydrocarbon Polymer Synthesis
Ring-Opening Insertion Metathesis Polymerization (ROIMP) is a more recent development in metathesis polymerization that combines elements of both ring-opening metathesis polymerization (ROMP) and insertion polymerization. This technique can be particularly useful for the synthesis of polyunsaturated hydrocarbon polymers with unique microstructures.
In a relevant study, diallyl ester oligomers, synthesized via ADMET, were utilized in a subsequent ROIMP process. researchgate.net These oligomers were copolymerized with a cyclic olefin, such as cyclopentene, to yield long-chain polypentenamers with cleavable ester functionalities regularly spaced along the polymer backbone. This approach allows for the creation of degradable elastomers that can be broken down into lower molecular weight telechelic polymers upon hydrolysis of the ester groups. researchgate.net
While direct application of ROIMP to this compound has not been reported, it is conceivable that a similar strategy could be employed. Oligomers of this compound, potentially synthesized via ADMET, could be copolymerized with a cyclic olefin in a ROIMP process. This would result in a polyunsaturated hydrocarbon polymer with periodically incorporated thioether-dipropanoate linkages. The presence of these linkages could impart specific properties to the resulting polymer, such as altered polarity, improved thermal stability, or specific points of degradability.
The potential for synthesizing functional polyolefins through ROIMP of functionalized dienes is an area of active research. nih.gov The incorporation of the thioether functionality from this compound into a polyolefin backbone via ROIMP could lead to novel materials with tailored properties for a range of applications.
Copolymerization Strategies and Material Modification
Copolymerization of this compound with other monomers or its integration into existing polymer matrices represents a versatile strategy for modifying material properties. These approaches can enhance processability, introduce new functionalities, and create materials with tailored performance characteristics.
Integration into Thermoplastic Matrices as Reactive Plasticizers
The integration of crosslinkable monomers, such as diallyl esters, into thermoplastic matrices as reactive plasticizers is a well-established technique to improve the processability of high-viscosity thermoplastics like poly(vinyl chloride) (PVC). daneshyari.com These reactive plasticizers function by lowering the glass transition temperature and melt viscosity of the thermoplastic during processing. nih.gov Subsequently, the diallyl monomer can be polymerized in situ to form a dispersed thermoset phase within the thermoplastic matrix, which helps to restore or even enhance the mechanical properties of the final material. daneshyari.com
While specific studies on this compound as a reactive plasticizer are not available in the reviewed literature, extensive research on diallyl orthophthalate (DAOP) in PVC provides a strong model for its potential behavior. daneshyari.comresearchgate.net The addition of DAOP to PVC has been shown to significantly reduce the processing temperature, thereby minimizing thermal degradation of the PVC. bohrium.com
The proposed mechanism for the reactive plasticization of a thermoplastic matrix with this compound would involve:
Blending: The liquid this compound is melt-blended with the thermoplastic polymer.
Plasticization: At processing temperatures, the diallyl ester acts as a conventional plasticizer, increasing the free volume and chain mobility of the thermoplastic, thus reducing its viscosity.
Curing: Upon the addition of a radical initiator and further heating, the diallyl ester undergoes polymerization, forming a crosslinked network.
Phase Separation: As the poly(this compound) network grows, it phase separates from the thermoplastic matrix, forming dispersed domains.
The thioether linkage in this compound may offer advantages over traditional phthalate-based reactive plasticizers by potentially imparting improved thermal stability and different compatibility characteristics with the host polymer matrix.
Influence on Polymer Rheology and Curing Behavior in Blends
The incorporation of a reactive plasticizer like this compound would be expected to have a significant impact on the rheological and curing behavior of thermoplastic blends.
Rheological Behavior: The initial addition of the diallyl ester to a thermoplastic like PVC would lead to a decrease in the melt viscosity of the blend, facilitating easier processing at lower temperatures. bohrium.com As the curing reaction proceeds, the viscosity of the blend would increase due to the formation of the crosslinked poly(diallyl ester) network. The rate and extent of this viscosity increase would depend on factors such as the concentration of the diallyl ester, the type and concentration of the initiator, and the curing temperature. Studies on DAOP/PVC blends have shown that the cure rate can be influenced by the presence of the PVC matrix, with a gel effect leading to an increased rate of polymerization. researchgate.net
Curing Behavior: The curing of the diallyl ester within the thermoplastic matrix is a critical step in the formation of the final material. The choice of initiator is crucial, as its decomposition temperature needs to be compatible with the processing temperature of the blend. bohrium.com The curing process can be monitored using techniques such as differential scanning calorimetry (DSC) and rheometry. The final extent of cure of the diallyl ester can be affected by topological constraints imposed by the surrounding thermoplastic matrix. researchgate.net The presence of the thioether group in this compound might also influence the curing kinetics, potentially through interactions with the radical initiator or the propagating polymer chains.
The table below outlines the expected effects of integrating a reactive plasticizer like this compound on the rheological and curing properties of a thermoplastic blend, based on analogous systems.
| Property | Effect of this compound Addition |
| Melt Viscosity (uncured) | Decrease |
| Processing Temperature | Decrease |
| Viscosity during Cure | Increase |
| Cure Rate | Potentially influenced by the thermoplastic matrix and thioether functionality |
| Final Extent of Cure | May be limited by topological constraints |
Graft Copolymerization Studies with Related Diallyl-Containing Systems (e.g., Lignin-Acrylamide-Diallyl Dimethylammonium Chloride)
Graft copolymerization is a method used to synthesize polymers with a linear backbone of one type of monomer and randomly distributed side chains of another. cmu.edu This technique is a powerful tool for creating materials with a combination of properties from the constituent polymers. There are three main approaches to synthesizing graft copolymers: "grafting-from," "grafting-onto," and "grafting-through." mdpi.com
While no specific studies on the graft copolymerization of this compound were found, research on other diallyl-containing systems provides insight into the potential methodologies. A notable example is the graft copolymerization of acrylamide (B121943) (AM) and diallyl dimethylammonium chloride (DADMAC) onto lignin (B12514952), a complex natural polymer.
In this system, a free-radical polymerization is initiated in the presence of lignin, AM, and DADMAC. The initiator creates radical sites on the lignin backbone, from which poly(acrylamide) and poly(DADMAC) chains can grow, forming a graft copolymer. This process has been studied in detail to understand the reaction kinetics and the physicochemical properties of the resulting copolymer.
The following table summarizes key findings from a study on the lignin-AM-DADMAC graft copolymerization system.
| Parameter | Finding |
| Monomer Reactivity | Acrylamide (AM) was found to be more reactive than diallyl dimethylammonium chloride (DADMAC) in the copolymerization. |
| Role of Lignin | Lignin acted as an inhibitor in the copolymerization reaction. |
| Activation Energy | The activation energy for the copolymerization of lignin-AM was 65.7 kJ/mol, and for lignin-DADMAC was 69.3 kJ/mol. |
| Monomer Conversion | The highest conversions of AM and DADMAC were 96% and 68%, respectively, under optimized conditions. |
This example demonstrates the feasibility of incorporating diallyl monomers into graft copolymers. A similar "grafting-from" approach could potentially be used with this compound, where radical sites are created on a polymer backbone in the presence of the diallyl ester, leading to the growth of poly(this compound) side chains. Alternatively, a "grafting-through" method could be employed, where a macromonomer of poly(this compound) with a polymerizable end group is copolymerized with another monomer to form the graft copolymer. cmu.edu The resulting graft copolymers could exhibit interesting properties, such as amphiphilicity or modified surface characteristics, depending on the nature of the polymer backbone.
Mechanistic Elucidation of Reactions and Transformations
Reaction Mechanisms in Esterification and Polymerization Processes
The synthesis and subsequent polymerization of diallyl 3,3'-thiodipropanoate (B8586734) involve distinct and fundamental reaction mechanisms that are crucial for its application in polymer chemistry.
Esterification: The formation of diallyl 3,3'-thiodipropanoate is achieved through the esterification of 3,3'-thiodipropionic acid with allyl alcohol. This reaction typically proceeds via a Fischer esterification mechanism, which is an acid-catalyzed process. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comrsc.org The alcohol (allyl alcohol) then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final diester product, this compound. masterorganicchemistry.com The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed. nih.gov
Polymerization: As a diallyl monomer, this compound undergoes radical polymerization through a specific mechanism known as cyclopolymerization. e3s-conferences.org Unlike vinyl monomers, diallyl compounds often polymerize at lower rates and tend to form oligomeric products if not for this cyclization tendency. The mechanism is initiated by a radical species that adds to one of the allyl double bonds of the monomer. The resulting radical then undergoes a predominantly intramolecular cyclization reaction by attacking the second allyl group within the same molecule. e3s-conferences.orgresearchgate.net This step is kinetically favored and leads to the formation of cyclic repeating units in the polymer backbone, typically five- or six-membered rings. e3s-conferences.org This intramolecular cyclization step competes with intermolecular propagation, where the radical would add to another monomer molecule. The prevalence of cyclization over linear propagation is a key characteristic of diallyl monomer polymerization, leading to a cyclolinear polymer structure. e3s-conferences.org
Oxidative Transformation Pathways
The thioether linkage in this compound is susceptible to oxidation, a process that is central to its function as a polymer stabilizer and a trigger for controlled degradation.
The sulfur atom in the thioether bond of this compound can be oxidized by various oxidizing agents, such as hydrogen peroxide or hydroperoxides, which are often present as reactive oxygen species (ROS) in polymeric systems. acs.org The initial oxidation product is a sulfoxide (B87167). This occurs through a nucleophilic attack of the sulfur atom on the oxidant. rsc.orgresearchgate.net This transformation introduces a polar sulfinyl group into the molecule.
Under stronger oxidizing conditions or with further exposure to oxidants, the sulfoxide can be further oxidized to a sulfone, where the sulfur atom is bonded to two oxygen atoms. rsc.orgresearchgate.netnih.gov While direct evidence for the formation of a transient sulfenic acid (R-SOH) from a thioether is less common than from thiols, the oxidation of the thioether is a critical transformation pathway. The resulting sulfoxides and sulfones are significantly more polar and hydrophilic than the parent thioether.
| Initial Species | Oxidant | Primary Product | Secondary Product |
| Thioether (R-S-R') | H₂O₂ / ROOH | Sulfoxide (R-SO-R') | Sulfone (R-SO₂-R') |
Thiodipropionate esters are well-established as secondary antioxidants in polymers, where they function by decomposing hydroperoxides (ROOH) into non-radical, stable products. The thioether sulfur is the active center in this process. The antioxidant mechanism of thioethers involves scavenging free radicals and preventing lipid peroxidation. scielo.brnih.gov This radical-scavenging activity is attributed to the ability of the sulfide (B99878) group to donate an electron or hydrogen atom to a free radical, thereby neutralizing it. scielo.br
The general mechanism for the stabilization of polymers by thioethers like this compound involves the reaction with hydroperoxides formed during the auto-oxidation of the polymer. The thioether is oxidized to a sulfoxide, and this process converts the reactive hydroperoxides into stable alcohols. This action prevents the chain-propagating decomposition of hydroperoxides into highly reactive alkoxy and hydroxyl radicals, thus protecting the polymer from further degradation. The effectiveness of these compounds as stabilizers is linked to this ability to interrupt the oxidative cycle. rsc.org
Degradation Mechanism Studies in Polymeric Systems
The stability and degradation of polymers incorporating this compound are influenced by thermal stress and hydrolysis, with the thioether bond playing a crucial role in these processes.
The thioether bond represents a point of potential thermal instability within a polymer structure. Thermogravimetric analysis (TGA) of related sulfur-containing polyesters has shown that thermal degradation can initiate at the sulfur linkages. The stability of these bonds is a significant consideration during high-temperature melt processing of polymers. While the ester groups themselves are also subject to thermal cleavage, the C-S bonds in the thioether linkage can be weaker than the C-C bonds of the polymer backbone, making them susceptible to scission at elevated temperatures. This scission can lead to the formation of volatile sulfur compounds and a reduction in the polymer's molecular weight.
Polymers containing this compound have two primary sites for hydrolytic degradation: the ester linkages and the thioether bond. Hydrolysis of the ester bonds is a well-known degradation pathway for polyesters, proceeding via cleavage of the acyl-oxygen bond, typically catalyzed by acids or bases, to yield a carboxylic acid and an alcohol. youtube.comlibretexts.orgresearchgate.net
A key feature of thioether-containing polymers is the potential for redox-triggered accelerated degradation. nih.gov The thioether group itself is relatively hydrophobic and less susceptible to rapid hydrolysis. However, upon oxidation to the more polar and hydrophilic sulfoxide or sulfone, the local environment around the polymer chain changes. acs.org This increased hydrophilicity facilitates the ingress of water, thereby accelerating the hydrolysis of the adjacent ester linkages. acs.org This process acts as a "redox-triggered" mechanism for accelerated degradation, where an oxidative environment initiates a cascade that leads to faster breakdown of the polymer backbone. This is a desirable characteristic for creating materials that are stable under normal conditions but can be triggered to degrade on demand when exposed to specific oxidative stimuli. acs.org
Oxidative Degradation in Polymeric Formulations
The mechanistic elucidation of the oxidative degradation of this compound within polymeric formulations is crucial for understanding its role as a secondary antioxidant. While specific detailed research exclusively on the diallyl ester is limited in publicly available literature, the degradation pathway can be inferred from the well-established chemistry of thiodipropionate esters and other sulfur-containing antioxidants used in polymers. The primary mechanism involves the sulfur atom, which acts as a sacrificial site for oxidation, thereby protecting the polymer from degradation.
The oxidative degradation of this compound is initiated by the reaction of the sulfide group with hydroperoxides (ROOH) that are formed during the primary oxidation cycle of the polymer. This process is a multi-step reaction where the sulfur is progressively oxidized to higher oxidation states.
Step 1: Oxidation to Sulfoxide
The initial and rate-determining step is the oxidation of the sulfide to a sulfoxide. The sulfur atom in this compound nucleophilically attacks the electrophilic oxygen of a hydroperoxide molecule. This reaction decomposes the hydroperoxide into a less reactive alcohol (ROH) and forms the corresponding diallyl 3,3'-sulfoxydipropanoate.
Reaction Scheme: R'–S–R' + ROOH → R'–SO–R' + ROH (where R' = –CH₂CH₂COOCH₂CH=CH₂)
This initial reaction is critical as it neutralizes the highly reactive hydroperoxides, which would otherwise decompose thermally or photolytically into aggressive free radicals (RO• and •OH) that propagate the degradation of the polymer backbone.
Step 2: Further Oxidation to Sulfone and Other Species
Reaction Scheme: R'–SO–R' + ROOH → R'–SO₂–R' + ROH
Beyond the sulfone, a complex series of reactions can occur, leading to a variety of acidic byproducts, including sulfonic acids. These acidic species can, in some cases, have a catalytic effect on the degradation of the polymer, although the initial hydroperoxide decomposition is the primary stabilizing function.
Influence of the Allyl Groups
The presence of the allyl ester groups (–OCH₂CH=CH₂) in this compound introduces an additional layer of reactivity compared to its saturated alkyl counterparts like dilauryl or distearyl thiodipropionate. The double bonds in the allyl groups can also interact with free radicals present in the polymer matrix. This can potentially lead to grafting reactions, where the antioxidant molecule becomes chemically bound to the polymer chain, or to the formation of cross-links. However, these reactions are generally considered secondary to the primary antioxidant function of the thioether linkage.
Research Findings on Thiodipropionate Antioxidants
| Polymer Matrix | Thiodipropionate Antioxidant | Concentration (wt%) | Oven Aging Temperature (°C) | Time to Embrittlement (hours) |
| Polypropylene (B1209903) | Dilauryl 3,3'-thiodipropanoate | 0.2 | 150 | 480 |
| Polypropylene | Distearyl 3,3'-thiodipropanoate | 0.2 | 150 | 520 |
| Polyethylene (B3416737) | Dilauryl 3,3'-thiodipropanoate | 0.1 | 140 | 350 |
This table presents illustrative data based on typical performance of thiodipropionate antioxidants in polyolefins to demonstrate the general efficacy of this class of compounds. The data is not specific to this compound.
Analysis of aged polymer samples containing thiodipropionate esters has confirmed the presence of sulfoxide and sulfone derivatives as the primary degradation products. Techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are instrumental in identifying these oxidized sulfur species. The rate of formation of these products is directly linked to the rate of consumption of the antioxidant and the protection level afforded to the polymer.
Advanced Characterization and Analytical Methodologies for Diallyl 3,3 Thiodipropanoate Research
Spectroscopic Analysis for Structural and Compositional Determination
Spectroscopic methods are fundamental in confirming the identity and purity of diallyl 3,3'-thiodipropanoate (B8586734) and in studying its chemical modifications.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of diallyl 3,3'-thiodipropanoate. Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecule's carbon-hydrogen framework.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the allyl and propanoate moieties. The protons of the thioether-linked ethyl groups typically appear as triplets, while the protons of the allyl groups show more complex splitting patterns (e.g., doublets of triplets) due to coupling with adjacent protons. core.ac.uk The integration of these signals allows for the quantitative determination of the relative number of protons in different chemical environments, confirming the molecular structure.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. researchgate.netchemicalbook.com Key resonances include those for the carbonyl carbon of the ester group, the carbons of the thioether linkage, and the vinyl carbons of the allyl groups. The chemical shifts of these carbons are highly sensitive to their local electronic environment, making ¹³C-NMR a powerful technique for structural elucidation. researchgate.netchemicalbook.com
In polymerization or degradation studies, NMR is used to track changes in the molecular architecture. The disappearance or shift of the vinyl proton signals (C=CH₂) in the ¹H-NMR spectrum, for instance, would indicate the reaction of the allyl groups.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
|---|---|---|---|
| C=O | Ester Carbonyl | - | ~171 |
| -S-CH₂- | Thioether Methylene | ~2.8 | ~34 |
| -CH₂-C=O | Propanoate Methylene | ~2.7 | ~31 |
| O-CH₂- | Allyl Methylene | ~4.6 | ~65 |
| -CH= | Allyl Methine | ~5.9 | ~132 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in this compound. nih.govsemanticscholar.orgmdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups. A prominent peak is expected for the C=O (carbonyl) stretch of the ester group. Other significant bands include the C-O stretch, the C=C stretch of the allyl group, and the C-H stretches of the alkyl and vinyl groups. The C-S stretching vibration of the thioether linkage typically appears as a weaker band in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C and C-S bonds of this compound would be expected to produce distinct Raman signals. This technique can be especially useful for studying reactions involving these bonds, such as polymerization or oxidation. researchgate.net
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C=O (Ester) | Stretching | 1730-1750 (Strong) | 1730-1750 (Weak) |
| C-O (Ester) | Stretching | 1150-1250 (Strong) | Moderate |
| C=C (Allyl) | Stretching | 1640-1650 (Medium-Weak) | 1640-1650 (Strong) |
| C-S (Thioether) | Stretching | 600-800 (Weak) | 600-800 (Strong) |
| =C-H (Allyl) | Stretching | 3010-3095 (Medium) | 3010-3095 (Medium) |
Chromatographic Techniques for Molecular and Oligomeric Analysis
Chromatography is essential for separating this compound from complex mixtures and for analyzing its degradation products or polymeric forms.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for analyzing the molecular weight and molecular weight distribution of polymers and oligomers. researchgate.netjordilabs.com In the context of this compound, GPC is particularly valuable for studying the products of its degradation or polymerization. nih.gov By separating molecules based on their hydrodynamic volume, GPC can provide detailed information on the formation of higher molecular weight species or the breakdown into smaller fragments. nih.govnih.gov This is critical for understanding the mechanisms of antioxidant action or material failure.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used to separate and identify volatile and semi-volatile organic compounds. nih.gov It is the method of choice for analyzing the degradation products of this compound that may form under thermal or oxidative stress. researchgate.netresearchgate.net The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for each component, which serves as a "molecular fingerprint," allowing for its definitive identification by comparison to spectral libraries. mdpi.comnih.gov
Thermal Analysis for Material Performance and Reaction Monitoring
Thermal analysis techniques are employed to study the effect of heat on this compound, providing insights into its thermal stability, decomposition pathways, and compatibility with other materials.
Common thermal analysis methods include:
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of this compound and to identify the temperature ranges in which it decomposes. mdpi.com The resulting data can be used to understand its degradation kinetics.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. mdpi.com For this compound, DSC can be used to determine its melting point and to study its thermal behavior in blends with polymers.
Table 3: Application of Thermal Analysis Techniques to this compound
| Technique | Information Obtained | Relevance to Research |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Onset of decomposition, thermal stability, residual mass | Determines the upper service temperature and provides insight into decomposition mechanisms. mdpi.com |
Differential Scanning Calorimetry (DSC) for Curing Behavior and Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to study the thermal properties of polymers. For a monomer like this compound, DSC is crucial for monitoring the heat flow associated with its polymerization (curing) and identifying the thermal transitions of the resulting polymer.
During a DSC experiment, a sample is heated at a controlled rate, and the difference in heat flow required to increase the temperature of the sample and a reference is measured. The curing of this compound is an exothermic process, which would be observed as a broad peak on the DSC thermogram. Analysis of this peak provides critical data:
Onset Temperature of Curing: The temperature at which the polymerization reaction begins.
Peak Exothermic Temperature: The temperature at which the curing reaction rate is at its maximum.
Heat of Polymerization (ΔH): Calculated from the area under the exothermic peak, this value is proportional to the extent of the reaction.
Once the this compound is cured into a thermoset polymer, subsequent DSC scans are used to determine its characteristic thermal transitions. A key parameter is the glass transition temperature (Tg) , which appears as a step-like change in the heat capacity on the DSC curve. The Tg marks the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This value is vital for defining the material's operational temperature range. For analogous sulfur-containing polymers, glass transition temperatures have been observed in ranges such as -37 °C to -39 °C, depending on the specific comonomers and crosslink density researchgate.net.
Table 1: Expected DSC Data for the Curing of a Diallyl Monomer This table presents hypothetical but typical data for a diallyl ester monomer to illustrate the expected findings from a DSC analysis.
| Parameter | Expected Value Range | Significance |
|---|---|---|
| Onset of Curing (°C) | 140 - 170 | Indicates the initiation temperature for polymerization. |
| Peak Exotherm (°C) | 180 - 210 | Represents the temperature of the maximum curing rate. |
| Heat of Polymerization (J/g) | 200 - 400 | Quantifies the energy released during crosslinking. |
| Glass Transition Temp. (Tg) (°C) | 50 - 150 | Defines the upper service temperature of the cured polymer. |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a material. The analysis involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting data is plotted as mass percentage versus temperature, providing a clear profile of the material's decomposition.
For a polymer derived from this compound, TGA would determine its degradation temperatures and char yield. Research on other sulfur-containing copolymers synthesized via inverse vulcanization shows thermal resistance up to approximately 220 °C, followed by a significant weight loss corresponding to the decomposition of sulfur chains nih.gov. The decomposition of sulfur-containing polymers can sometimes occur in two distinct stages: an initial mass loss related to the scission of weak sulfur-sulfur bonds, followed by the degradation of the remaining organic components at higher temperatures researchgate.net.
Key parameters obtained from a TGA curve include:
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tmax): Identified by the peak of the derivative TGA (DTG) curve.
Residual Mass: The percentage of material remaining at the end of the analysis, indicating char formation.
Table 2: Typical TGA Findings for Sulfur-Containing Polymers This table provides representative data for sulfur-containing polymers to illustrate the expected findings from a TGA analysis.
| Parameter | Representative Value Range | Significance |
|---|---|---|
| Tonset (5% weight loss) | 220 - 240 °C | Defines the start of thermal degradation. nih.govresearchgate.net |
| Tmax (DTG Peak) | 250 - 350 °C | Indicates the point of most rapid decomposition. |
| Residual Mass at 600 °C | 15 - 40 % | Measures the amount of carbonaceous char formed. |
Rheological and Morphological Characterization of Polymeric Systems
Viscoelastic Properties and Processability Studies
Rheology is the study of the flow and deformation of matter. For a thermosetting system based on this compound, rheological studies are critical for understanding its processability as a liquid resin and the mechanical properties of the final cured solid. Viscoelastic materials exhibit both viscous (liquid-like) and elastic (solid-like) characteristics wikipedia.org.
Using a rheometer, one can measure the change in viscosity of the monomer as a function of temperature and time. This is crucial for defining the "pot life" and optimal processing window for applications like coating, molding, or adhesive bonding. As the polymerization reaction proceeds, the viscosity increases dramatically until it reaches the gel point , where the material transitions from a liquid to a solid network. The gel point can be identified by the crossover of the storage modulus (G') and the loss modulus (G'').
Storage Modulus (G'): Represents the elastic component, or the energy stored during deformation.
Loss Modulus (G''): Represents the viscous component, or the energy dissipated as heat.
Studies on similar systems, such as diallyl phthalate monomers, have used dynamic mechanical analysis to characterize the gel point and have shown that the final network structure and mechanical properties are highly dependent on the reaction temperature aip.org.
Scanning Electron Microscopy (SEM) for Microstructural and Morphological Investigations
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the microstructure and morphology of a material's surface. SEM provides high-resolution, three-dimensional images by scanning the surface with a focused beam of electrons.
For a cured polymer system derived from this compound, SEM would be invaluable for examining several features. Analysis of the fracture surface of a sample can reveal details about its failure mechanism, such as whether it underwent brittle or ductile fracture. In composite materials where fillers might be added to the this compound resin, SEM is used to assess the dispersion of the filler particles within the polymer matrix and the quality of the interfacial adhesion between the filler and the matrix researchgate.netacs.org. The surface morphology of polypropylene-sulfur composites studied by SEM has revealed that sulfur can be completely embedded and uniformly dispersed within the polymer matrix researchgate.netacs.org.
Environmental Fate and Biogeochemical Research
Biodegradation Pathways and Microbial Interactions
The initial step in the biodegradation of diallyl 3,3'-thiodipropanoate (B8586734) is expected to be the hydrolysis of the ester bonds by esterase enzymes, which are common in various microorganisms. This would release diallyl alcohol and 3,3'-thiodipropionic acid. The latter would then be available for further microbial degradation.
Research on the biodegradation of dimethylsilanediol in soils has demonstrated the role of both fungi, such as Fusarium oxysporum, and bacteria, like Arthrobacter species, in the breakdown of organosulfur compounds. nih.gov These microorganisms are capable of cometabolizing such compounds, suggesting that similar microbial consortia in soil and aquatic environments could potentially degrade diallyl 3,3'-thiodipropanoate. The process would likely involve the cleavage of the thioether bond, a critical step in the mineralization of the molecule.
Furthermore, studies on the biodegradation of diesel oil have identified bacteria such as Acinetobacter baumannii that are effective in degrading complex hydrocarbon mixtures. nih.gov The metabolic versatility of such bacteria suggests they could also be involved in the breakdown of additives like this compound that might be present in plastic materials. The degradation of another complex organic compound, diclofenac, by bacterial strains like Pseudomonas aeruginosa and Alcaligenes aquatilis further highlights the potential for microbial breakdown of persistent organic molecules. mdpi.com
Table 1: Potential Microbial Genera Involved in the Biodegradation of Sulfur-Containing Organic Compounds
| Microbial Genus | Potential Role in Biodegradation | Reference |
| Fusarium | Fungal species capable of cometabolizing organosulfur compounds. | nih.gov |
| Arthrobacter | Bacterial species that can utilize organosulfur compounds. | nih.gov |
| Acinetobacter | Known for its ability to degrade complex hydrocarbons and potentially additives. | nih.gov |
| Pseudomonas | Versatile bacteria capable of degrading a wide range of organic pollutants. | mdpi.com |
| Alcaligenes | Implicated in the biodegradation of persistent organic compounds. | mdpi.com |
Environmental Release and Exposure Assessment Methodologies
This compound, like other thiodipropionate esters used as plastic additives, can be released into the environment through various pathways. The primary sources of release are associated with the manufacturing, processing, and disposal of plastic products. During these stages, the compound can leach from the polymer matrix into the surrounding environment, including soil, water, and air. The degradation of plastic waste in landfills or natural environments is another significant source of release.
Exposure assessment methodologies for compounds like this compound are crucial for understanding their potential environmental and human health risks. These methodologies often involve a combination of environmental monitoring and modeling.
Environmental monitoring would entail the collection of samples from various environmental compartments (water, soil, sediment, and air) and analyzing them for the presence and concentration of the target compound. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are highly effective for the detection and quantification of organic compounds like diallyl disulfide and diallyl trisulfide, which are structurally related to potential degradation products of this compound. semanticscholar.org
Environmental fate modeling can be used to predict the distribution and concentration of the chemical in the environment in the absence of extensive monitoring data. These models consider the physicochemical properties of the compound, such as its water solubility, vapor pressure, and partition coefficients, to estimate its movement and persistence in different environmental media.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Persistence and Bioaccumulation Potential
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals based on their molecular structure. In the context of environmental science, QSAR models are valuable for estimating the persistence and bioaccumulation potential of compounds for which limited experimental data are available.
For this compound, QSAR modeling could provide insights into its environmental behavior. The persistence of a chemical in the environment is often related to its susceptibility to degradation processes such as biodegradation, hydrolysis, and photolysis. QSAR models can predict the rate of these degradation processes based on the presence of specific functional groups and other molecular descriptors.
The bioaccumulation potential of a compound is its tendency to accumulate in living organisms. This is often correlated with its octanol-water partition coefficient (Kow), which can be estimated using QSAR models. A high Kow value suggests a greater potential for the compound to partition into fatty tissues and bioaccumulate. For instance, QSAR-based estimates for C16-18 fatty acids, which are components of some industrial additives, indicate a low bioaccumulation potential. europa.eu
While specific QSAR studies on this compound are not available, models developed for other organic compounds, including those with similar structural features, can be applied to estimate its environmental properties. nih.govnih.govresearchgate.net
Table 2: Predicted Environmental Fate Parameters for a Structurally Similar Compound (Dimethyl 3,3'-thiodipropionate)
| Parameter | Predicted Value | Unit | Reference |
| Biodegradation Half-Life | 5.75 | days | epa.gov |
| Bioconcentration Factor | 2.26 | L/kg | epa.gov |
| Soil Adsorption Coefficient (Koc) | 14.1 | L/kg | epa.gov |
Note: These values are for a related compound and should be considered as indicative for this compound.
Long-Term Environmental Impact Studies of Degradation Products
There is a lack of long-term environmental impact studies specifically focused on the degradation products of this compound. However, based on its chemical structure, the primary degradation products are expected to be diallyl alcohol and 3,3'-thiodipropionic acid. The environmental impact of these degradation products would depend on their own persistence, toxicity, and bioavailability.
Diallyl compounds, such as diallyl disulfide found in garlic oil, are known to be biodegradable and have low persistence in the environment. regulations.gov This suggests that the diallyl moiety of this compound may also be readily degraded.
The 3,3'-thiodipropionic acid portion is a dicarboxylic acid containing a thioether linkage. The environmental fate of this compound would depend on the ability of microorganisms to cleave the thioether bond and further metabolize the resulting propionic acid fragments. While propionic acid is readily biodegradable, the persistence of the thioether linkage in the environment is less certain without specific studies.
The long-term environmental impact of plastic additives and their degradation products is an area of growing concern. The degradation of plastics in the environment leads to the formation of microplastics and the release of various chemical additives. mdpi.com These degradation products can have adverse effects on ecosystems. For example, studies on the degradation of diallyl phthalate (DAP), another diallyl ester, have shown that it can be degraded through advanced oxidation processes, but its release from plastics poses an environmental concern. mdpi.com
Further research is needed to understand the long-term environmental fate and potential impacts of the degradation products of this compound to fully assess its environmental risk profile.
Emerging Research Directions and Theoretical Frameworks
Computational Chemistry and Molecular Modeling Applications in Thiodipropanoate Systems
Computational chemistry and molecular modeling are powerful tools for predicting the behavior of molecules and materials, offering insights that can guide experimental research. Although specific computational studies on diallyl 3,3'-thiodipropanoate (B8586734) are not extensively available in public literature, the principles of molecular modeling can be applied to predict its properties and reactivity.
Theoretical Reactivity and Mechanistic Insights: Density Functional Theory (DFT) studies on analogous organosulfur compounds, such as allyl mercaptan, have provided valuable information on their chemical reactivity. nih.gov Similar computational approaches could be employed to understand the electronic structure and reactivity of diallyl 3,3'-thiodipropanoate. Key areas of investigation would include the reactivity of the allyl double bonds and the thioether linkage. Such studies could elucidate the mechanisms of its polymerization and its potential as a crosslinking agent. researchgate.net A theoretical study on the radical polymerization of N- and C-diallyl monomers has highlighted the propensity for cyclopolymerization, a reaction pathway that would be highly relevant to this compound. researchgate.net
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations could be utilized to model the behavior of polymers incorporating this compound. mdpi.com These simulations can provide insights into the conformational dynamics, thermal properties, and mechanical characteristics of the resulting materials. For instance, MD simulations can help predict the glass transition temperature, modulus of elasticity, and the effect of crosslinking on the polymer network's architecture.
Hypothetical Computational Parameters for this compound:
| Computational Method | Predicted Property | Potential Application in Research |
| Density Functional Theory (DFT) | Electronic Structure, Bond Dissociation Energies, Reaction Pathways | Understanding polymerization mechanisms, predicting antioxidant activity. |
| Molecular Dynamics (MD) | Glass Transition Temperature, Mechanical Modulus, Diffusion Coefficients | Designing polymers with specific thermal and mechanical properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with material properties. | Predicting the performance of new polymer formulations. mdpi.com |
Novel Applications in Sustainable Materials Science and Responsive Polymer Design
The unique chemical structure of this compound, featuring both reactive allyl groups and a flexible thioether linkage, makes it a promising candidate for the development of sustainable and responsive polymers.
Sustainable and Biodegradable Polymers: Thiodipropionic acid and its esters are known to be biodegradable. nih.gov This suggests that polymers derived from this compound could exhibit biodegradability, contributing to the development of more environmentally friendly materials. mdpi.comfrontiersin.org The ester linkages in the backbone of such polymers would be susceptible to hydrolysis, a key mechanism for the degradation of many biodegradable polymers. nih.gov
Stimuli-Responsive Polymers: The thioether linkage in this compound presents an opportunity for creating stimuli-responsive materials. Thioethers can be oxidized to sulfoxides and sulfones, a transformation that significantly alters the polarity and hydrophilicity of the molecule. This chemical switch can be exploited to design polymers that respond to the presence of reactive oxygen species (ROS). rsc.orgresearchgate.netresearchgate.net Such ROS-responsive polymers have potential applications in targeted drug delivery and biomedical devices. rsc.orgrsc.org
Potential Properties of this compound-Based Polymers:
| Polymer Type | Key Structural Feature | Potential Application |
| Biodegradable Polyester (B1180765) | Ester and thioether linkages in the polymer backbone. | Sustainable packaging, agricultural films. |
| ROS-Responsive Hydrogel | Crosslinked network containing thioether moieties. | Targeted drug delivery, tissue engineering scaffolds. |
| Self-Healing Polymer | Dynamic thiol-disulfide exchange or reversible thioether oxidation. | Coatings with extended lifespan, reusable materials. nih.gov |
Interdisciplinary Research Integrating this compound Chemistry for Advanced Materials and Environmental Solutions
The versatile chemistry of this compound opens avenues for interdisciplinary research, combining principles from polymer chemistry, materials science, and environmental science to address contemporary challenges.
Advanced Crosslinking Applications: The two allyl groups in this compound make it a potent crosslinking agent. nih.gov In polymer chemistry, crosslinking is crucial for enhancing the mechanical properties, thermal stability, and chemical resistance of materials. google.com Research could explore its use in creating advanced polymer networks with tailored properties for applications ranging from high-performance coatings to durable elastomers. Thioester-based crosslinking agents have been explored for their ability to improve the oxidation resistance of polymers. google.com
Environmental Remediation: The sulfur atom in the thiodipropanoate structure could be leveraged for environmental applications. Sulfur-containing materials have shown potential for the adsorption of heavy metal ions from contaminated water. Polymers incorporating this compound could be designed as functional materials for environmental remediation.
Integration with Nanotechnology: Functional polymers derived from this compound could be integrated with nanomaterials to create advanced composites. For example, polymer-coated nanoparticles could be developed for targeted therapies, or polymer-nanoclay composites could be engineered for enhanced barrier properties in packaging applications.
Q & A
Basic Research Question
- Free ligand identification : Raman bands at 2967 cm⁻¹ (ν(OH)COOH), 1690 cm⁻¹ (ν(C=O)), and 914 cm⁻¹ (γ(OH)COOH) confirm carboxylic acid groups .
- Metal complexation : Disappearance of COOH bands and emergence of carboxylate (COO⁻) vibrations at lower frequencies (e.g., ~1600–1650 cm⁻¹) indicate chelation with lanthanide ions. IR spectra further validate shifts in carbonyl stretching due to metal-ligand interactions .
How should researchers validate chromatographic methods for quantifying this compound in complex matrices?
Advanced Research Question
Validation requires:
- Selectivity tests : Ensure no co-elution with matrix components (e.g., garlic oil extracts) .
- Precision : Conduct six replicate injections; CV values for retention times must be <2% (e.g., 1.64% for disulfide, 0.45% for trisulfide) .
- Linearity and accuracy : Calibration curves with R² >0.99 and spike-recovery experiments in biological or environmental samples.
What strategies resolve contradictions in retention time data across studies for sulfur-containing compounds like diallyl thiodipropanoate?
Advanced Research Question
Discrepancies (e.g., Lim et al., 2014 vs. current methods ) arise from differences in:
- Column type : Polar vs. non-polar stationary phases.
- Temperature programming : Faster ramping reduces retention times without compromising resolution.
- Carrier gas flow rates : Optimize to balance speed and separation efficiency.
Method : Replicate published conditions with internal standards to identify parameter-dependent variations.
What are the proposed degradation pathways of this compound in biological systems?
Advanced Research Question
- Enzymatic hydrolysis : Esterase-mediated cleavage of allyl groups, yielding 3,3'-thiodipropanoic acid .
- Microbial degradation : Soil or gut microbiota may metabolize the compound via β-oxidation or sulfur oxidation pathways .
- Analytical tracking : Use LC-MS/MS to identify intermediates like thiodipropionic acid or allyl alcohol.
How does this compound interact with lanthanide ions, and what analytical methods elucidate these interactions?
Advanced Research Question
- Chelation mechanism : Carboxylate groups bind to Ln³⁰⁺ ions, forming stable complexes. Raman and IR spectroscopy confirm deprotonation of COOH groups upon coordination .
- Stoichiometry determination : Job’s plot analysis via UV-Vis titration.
- Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies binding constants (e.g., logK >5 for La³⁺ complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
